2-(5-Bromo-2-fluorophenyl)acetaldehyde

Catalog No.
S839107
CAS No.
844904-33-2
M.F
C8H6BrFO
M. Wt
217.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Bromo-2-fluorophenyl)acetaldehyde

CAS Number

844904-33-2

Product Name

2-(5-Bromo-2-fluorophenyl)acetaldehyde

IUPAC Name

2-(5-bromo-2-fluorophenyl)acetaldehyde

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

InChI

InChI=1S/C8H6BrFO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2

InChI Key

PFNZLIVPIRLVPM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)CC=O)F

Canonical SMILES

C1=CC(=C(C=C1Br)CC=O)F

2-(5-Bromo-2-fluorophenyl)acetaldehyde is an organic compound characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, coupled with an acetaldehyde functional group. Its molecular formula is C9H8BrFC_9H_8BrF, and it has a molecular weight of approximately 227.06 g/mol. The compound's structure features a bromo and fluoro substituent at the 5 and 2 positions of the phenyl ring, respectively, making it a halogenated aromatic aldehyde. This unique configuration contributes to its chemical reactivity and potential biological activity.

  • Organic synthesis: The presence of a reactive aldehyde group suggests this compound could be a useful intermediate in the synthesis of more complex molecules. Fluorine and bromine are halogens commonly used as activating groups in organic reactions [PubChem, "2-Bromo-2-(5-chloro-2-fluorophenyl)acetaldehyde", ].
  • Medicinal chemistry: The combination of a fluorophenyl ring and an aldehyde group is present in some bioactive molecules. Research in this area might involve exploring if 2-(5-Bromo-2-fluorophenyl)acetaldehyde possesses any medicinal properties or if it can serve as a starting material for developing new drugs [NCBI, "PubChem", ].

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with nucleophiles such as alcohols or amines, leading to the formation of hemiacetals or imines.
  • Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid.
  • Reduction: It can also be reduced to yield the corresponding primary alcohol.
  • Substitution Reactions: The bromine atom can be substituted by other nucleophiles, allowing for further functionalization of the compound.

The specific reaction pathways depend on the reagents and conditions employed during the synthesis.

Research indicates that 2-(5-Bromo-2-fluorophenyl)acetaldehyde exhibits notable biological activity. Its interactions with various molecular targets suggest potential applications in medicinal chemistry. The presence of halogens (bromine and fluorine) may enhance its lipophilicity and biological interactions, which are critical for therapeutic efficacy. Preliminary studies have indicated that this compound may possess antimicrobial properties, although further investigations are necessary to fully elucidate its pharmacological profile.

Several synthetic routes have been developed for the preparation of 2-(5-Bromo-2-fluorophenyl)acetaldehyde:

  • Starting Materials: The synthesis typically begins with commercially available 5-bromo-2-fluorobenzaldehyde.
  • Reactions:
    • Acetylation: The benzaldehyde can undergo acetylation using acetic anhydride in the presence of a base such as pyridine to yield an intermediate acetophenone.
    • Reduction: This intermediate can then be reduced to form the desired acetaldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

These methods allow for the efficient synthesis of 2-(5-Bromo-2-fluorophenyl)acetaldehyde while maintaining high yields and purity.

The compound has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for treating various diseases.
  • Chemical Intermediates: It can be utilized as an intermediate in the synthesis of more complex organic compounds, particularly in the development of agrochemicals and fine chemicals.
  • Research: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry.

Interaction studies have shown that 2-(5-Bromo-2-fluorophenyl)acetaldehyde interacts with various biological molecules, potentially influencing enzyme activity or receptor binding. Its aldehyde group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. Further research is needed to explore its full interaction profile and mechanism of action.

Several compounds share structural similarities with 2-(5-Bromo-2-fluorophenyl)acetaldehyde:

Compound NameKey Features
2-(4-Bromo-3-fluorophenyl)acetaldehydeDifferent halogen positions; similar aldehyde functionality
3-(5-Bromo-4-fluorophenyl)acetaldehydeVariation in fluorine position; retains similar reactivity
4-(5-Bromo-2-chlorophenyl)acetaldehydeChlorine instead of fluorine; similar reactivity
3-(5-Iodo-2-fluorophenyl)acetaldehydeIodine substitution; potential differences in biological activity

Uniqueness

What sets 2-(5-Bromo-2-fluorophenyl)acetaldehyde apart from these similar compounds is its specific combination of bromine and fluorine substituents along with its aldehyde functional group. This unique arrangement not only influences its chemical reactivity but also its potential interactions in biological systems, making it a compound of interest for further research in medicinal chemistry and synthetic applications.

XLogP3

2.1

Dates

Last modified: 08-16-2023

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